molecular formula C21H26N2O2 B325290 N,N'-bis(1-phenylethyl)pentanediamide

N,N'-bis(1-phenylethyl)pentanediamide

Cat. No.: B325290
M. Wt: 338.4 g/mol
InChI Key: JJNHLUHXPLYLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-bis(1-phenylethyl)pentanediamide is a diamide compound featuring a linear pentanediamide backbone (five-carbon chain) substituted with two 1-phenylethyl groups at the terminal nitrogen atoms. The 1-phenylethyl groups in the target compound introduce chirality, which is critical for enantioselective applications in coordination chemistry or supramolecular assemblies .

Properties

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N,N//'-bis(1-phenylethyl)pentanediamide

InChI

InChI=1S/C21H26N2O2/c1-16(18-10-5-3-6-11-18)22-20(24)14-9-15-21(25)23-17(2)19-12-7-4-8-13-19/h3-8,10-13,16-17H,9,14-15H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

JJNHLUHXPLYLRX-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NC(=O)CCCC(=O)NC(C)C2=CC=CC=C2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCCC(=O)NC(C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Varied Backbones

Pyridinedicarboxamide Derivatives

N,N′-bis(1-phenylethyl)-2,6-pyridinedicarboxamide replaces the pentanediamide backbone with a rigid pyridine ring. This structural modification enhances its ability to form stable tris-lanthanide(III) complexes (e.g., Eu³⁺, Tb³⁺), which exhibit high luminescence efficiency and circularly polarized luminescence (CPL). These properties make it valuable as a calibration standard in photophysical studies .

Cyclobutanedicarboxamide Derivatives

1,1-Cyclobutanedicarboxamide, 2-phenyl-N,N'-bis(1-phenylethyl)- features a cyclic four-membered backbone, introducing steric constraints. This rigidity could enhance binding specificity in biological or catalytic contexts compared to the linear pentanediamide .

Table 1: Structural and Physical Properties

Compound Backbone Substituents Melting Point Key Applications
N,N'-bis(1-phenylethyl)pentanediamide Pentanediamide 1-phenylethyl Not reported Chiral ligands, research use
N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide Pentanediamide 4-(aminoiminomethyl)phenyl >300°C Antibacterial agents
N,N′-bis(1-phenylethyl)-2,6-pyridinedicarboxamide Pyridinedicarboxamide 1-phenylethyl Not reported Lanthanide complexes, CPL standards

Substituent Variations

Aromatic vs. Aliphatic Substituents
  • N,N'-bis(4-cyanophenyl)pentanediamide: The electron-withdrawing cyano groups enhance polarity and may improve solubility in polar solvents. This contrasts with the hydrophobic 1-phenylethyl groups, which could increase membrane permeability in biological systems .
  • N1,N5-di((Z)-octadec-9-en-1-yl)pentanediamide: Long aliphatic chains enable lipid-like behavior, facilitating siRNA transfection by interacting with cell membranes.

Functional and Application Differences

Table 2: Photophysical Properties of Lanthanide Complexes

Ligand Ln(III) Ion Luminescence Efficiency CPL Activity
N,N′-bis(1-phenylethyl)-2,6-pyridinedicarboxamide Eu³⁺, Tb³⁺ High (Quantum yield >50%) Yes
Pentanediamide analogs Not studied Unknown No data

Chirality and Stereochemical Effects

The 1-phenylethyl groups in the target compound introduce two stereocenters, enabling enantiomeric resolution. This is critical for applications like asymmetric catalysis or chiral sensing, as seen in pyridinedicarboxamide-based CPL standards . In contrast, achiral analogs (e.g., N,N'-bis(4-cyanophenyl)pentanediamide) lack this stereochemical versatility .

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